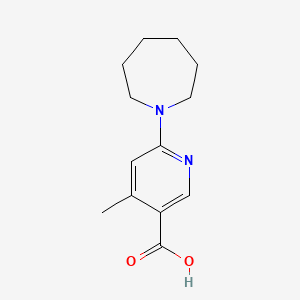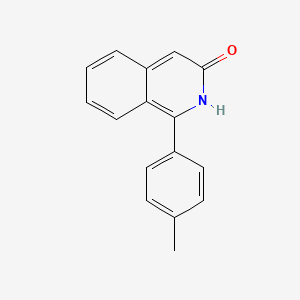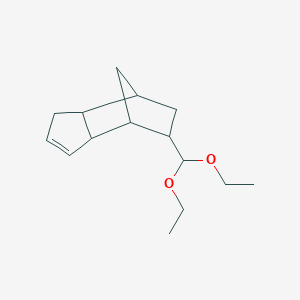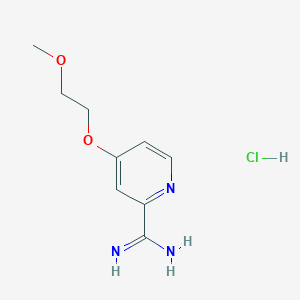
2-Hexylchroman-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hexylchroman-4-one is a heterocyclic compound belonging to the chromanone family. It consists of a benzene ring fused to a dihydropyranone ring, with a hexyl group attached at the second position. This compound is known for its diverse biological activities and is used as a building block in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Hexylchroman-4-one can be synthesized through various methods. One common approach involves the Pechmann condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid. The reaction mixture is stirred and heated in a water bath at 75–80°C for 1–1.5 hours .
Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions. The resulting 3-aryloxypropanenitriles are then cyclized in trifluoroacetic acid in the presence of trifluoromethanesulfonic acid .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the above synthetic routes to achieve higher yields and cost-effectiveness. This may include the use of alternative catalysts, solvents, and reaction conditions to enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hexylchroman-4-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Various substituted chromanones
Wissenschaftliche Forschungsanwendungen
2-Hexylchroman-4-one has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: It exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: It is investigated for its potential anticancer, anti-inflammatory, and antioxidant properties.
Industry: It is used in the formulation of cosmetics and skincare products due to its beneficial effects on skin texture and health
Wirkmechanismus
The mechanism of action of 2-Hexylchroman-4-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system. Additionally, it can modulate oxidative stress pathways by scavenging free radicals and reducing oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Chroman-4-one: Lacks the hexyl group but shares the core structure.
Flavanone: Similar structure but with a different substitution pattern.
Isoflavone: Contains a different arrangement of the benzene and pyran rings.
Uniqueness: 2-Hexylchroman-4-one is unique due to the presence of the hexyl group, which imparts distinct physicochemical properties and biological activities. This makes it a valuable compound for various applications in medicinal chemistry and industrial formulations .
Eigenschaften
CAS-Nummer |
62756-36-9 |
|---|---|
Molekularformel |
C15H20O2 |
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
2-hexyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H20O2/c1-2-3-4-5-8-12-11-14(16)13-9-6-7-10-15(13)17-12/h6-7,9-10,12H,2-5,8,11H2,1H3 |
InChI-Schlüssel |
OIGKEWILGMJSDL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1CC(=O)C2=CC=CC=C2O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![5,7-Dimethyl-2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11874481.png)
![8-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11874488.png)

![Methyl 7-methyl-5H-indeno[5,6-d][1,3]dioxole-6-carboxylate](/img/structure/B11874501.png)


